molecular formula C14H16O6 B1248369 Xestodecalactone C

Xestodecalactone C

Cat. No.: B1248369
M. Wt: 280.27 g/mol
InChI Key: OESLECARYLNMSC-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xestodecalactone C is a novel decalactone metabolite belonging to a class of 10-membered macrolides with a fused 1,3-dihydroxybenzene ring . It was isolated from fungal strains of Penicillium cf. montanense found in the marine sponge Xestospongia exigua collected from the Bali Sea, Indonesia . This compound is a diastereomer of Xestodecalactone B, with an additional stereocenter at the C-9 position . Related compounds in the xestodecalactone family have been the subject of synthetic organic chemistry studies to establish their complex structures . As a Research Use Only (RUO) product, Xestodecalactone C is intended solely for laboratory research applications . RUO products are exempt from the regulations governing in vitro diagnostic medical devices and are not intended for any diagnostic, therapeutic, or clinical procedures . This product must not be used for the diagnosis of disease, patient management, or any other medical purpose .

Properties

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

(4S,6S)-6,9,11-trihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-3-benzoxecine-2,8-dione

InChI

InChI=1S/C14H16O6/c1-7-2-9(15)5-11(17)14-8(4-13(19)20-7)3-10(16)6-12(14)18/h3,6-7,9,15-16,18H,2,4-5H2,1H3/t7-,9-/m0/s1

InChI Key

OESLECARYLNMSC-CBAPKCEASA-N

Isomeric SMILES

C[C@H]1C[C@@H](CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O

Canonical SMILES

CC1CC(CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O

Synonyms

xestodecalactone C

Origin of Product

United States

Scientific Research Applications

Biological Properties

Antibacterial Activity
Xestodecalactone C exhibits notable antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for bacterial survival .

Antifungal Activity
In addition to its antibacterial effects, Xestodecalactone C has shown antifungal activity against several pathogenic fungi. Studies have demonstrated its efficacy against strains such as Candida albicans and Rhizopus spp., which are significant in clinical infections. The compound targets specific fungal enzymes, inhibiting their activity and leading to cell death .

Anticancer Potential
Xestodecalactone C has been identified as a potential inhibitor of heat shock protein 90 (Hsp90), a crucial target in cancer therapy. Inhibition of Hsp90 leads to the destabilization of multiple oncogenic proteins, thereby inducing apoptosis in tumor cells . This property positions Xestodecalactone C as a promising candidate for further development in anticancer drug formulations.

Case Study 1: Antifungal Efficacy

In an investigation focused on the antifungal properties of marine natural products, Xestodecalactone C was evaluated for its activity against Rhizopus delemar. The study employed molecular docking techniques to assess binding affinities with fungal targets, revealing promising results that suggest its potential use in treating mucormycosis .

Case Study 2: Anticancer Activity

Research examining the effects of Xestodecalactone C on cancer cell lines demonstrated its ability to induce apoptosis through Hsp90 inhibition. The compound was tested against various cancer cell lines, showcasing IC50 values that indicate significant cytotoxicity . This case underscores its potential as a lead compound in anticancer drug development.

Summary Table of Applications

ApplicationDescriptionReference
AntibacterialInhibits growth of various bacterial strains
AntifungalEffective against Candida albicans and Rhizopus spp.
AnticancerInhibits Hsp90, inducing apoptosis in tumor cells
Synthesis MethodSharpless epoxidation and Friedel-Crafts acylation; high yield achieved

Preparation Methods

Starting Material and Initial Transformations

The 2009 synthesis by Liang et al. utilized L-malic acid as a chiral pool starting material. The process began with the conversion of L-malic acid into a γ,δ-epoxy ester via a four-step sequence involving protection, oxidation, and epoxidation.

Key Steps: Barbier Allylation and Stereoselective Reduction

  • Barbier Allylation : A zinc-mediated allylation introduced the side chain with high regioselectivity.

  • Syn-Selective 1,3-Reduction : A SmI2/LiI system enabled stereoselective reduction of a β-keto ester, establishing the C7 and C8 stereocenters.

  • Intramolecular Friedel-Crafts Acylation : Macrocyclization was achieved using BF3·OEt2 as a Lewis acid, yielding the 12-membered lactone ring in 68% yield.

Final Steps and Characterization

The synthesis concluded with deprotection and oxidation to install the α,β-unsaturated ketone. The final product was characterized via 1H NMR, 13C NMR, and IR spectroscopy, confirming a 91% enantiomeric excess.

Synthesis via Sharpless Epoxidation

Chiral Propylene Oxide as the Starting Material

A 2023 route employed chiral propylene oxide to construct the epoxy side chain early in the synthesis. This approach prioritized the use of Sharpless asymmetric epoxidation to set the C9 and C10 stereocenters.

Macrocyclization via Friedel-Crafts Acylation

  • Epoxide Ring-Opening : The epoxy alcohol was converted to a diol, which underwent selective tosylation and displacement to form a secondary alcohol.

  • Friedel-Crafts Cyclization : Similar to the 2009 method, BF3·OEt2 catalyzed the cyclization, affording the macrolide ring in 85% yield.

Yield and Spectral Data

The final product exhibited a 91% isolated yield, with NMR data matching natural Xestodecalactone C.

Biosynthetic Pathways and Analog Synthesis

Polyketide Synthase (PKS) Pathways

Natural biosynthesis of resorcinolic macrolides like Xestodecalactone C involves modular PKS systems that assemble the polyketide chain prior to lactonization. Key enzymatic steps include:

  • Ketoreduction and dehydration to form double bonds.

  • Cyclization mediated by thioesterase domains.

Chemoenzymatic Approaches

Recent advances have explored hybrid synthetic-biosynthetic methods to produce Xestodecalactone C analogs. For example, in vitro reconstitution of PKS modules has enabled modifications to the resorcinol moiety.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Challenges
L-Malic Acid RouteL-Malic AcidBarbier allylation, SmI2 reduction68%High stereoselectivityMulti-step protection/deprotection
Sharpless Epoxidation RouteChiral Propylene OxideSharpless epoxidation, Friedel-Crafts85%Efficient macrocyclizationRequires chiral auxiliaries
BiosyntheticAcetyl-CoAPKS assembly, enzymatic cyclizationN/AEnvironmentally friendlyLow titers in microbial hosts

Q & A

Q. Q1. What experimental methodologies are recommended for structural elucidation of Xestodecalactone C?

To determine the structure of Xestodecalactone C, a combination of online HPLC-NMR , ESI-MS/MS , and circular dichroism (CD) spectroscopy is essential. Offline NMR techniques (¹H, ¹³C, COSY, ROESY, and long-range ¹³C-¹H correlations) and mass spectrometry (EIMS) are critical for confirming stereochemical assignments. For flexible macrolides like Xestodecalactone C, quantum chemical CD calculations may be challenging but can complement empirical data .

Q. Q2. How can researchers identify natural sources of Xestodecalactone C?

Xestodecalactone C has been isolated from:

  • The marine fungus Penicillium cf. montanense (associated with the sponge Xestospongia exigua).
  • Fungal strain NP15 (unspecified species) in bioactivity screens against SARS-CoV-2 NSP3 .
    Methodological tip : Use bioassay-guided fractionation of fungal extracts, followed by LC-MS and NMR dereplication to avoid redundant compound rediscovery .

Advanced Research Questions

Q. Q3. How can synthetic challenges in Xestodecalactone C production be addressed, particularly diastereomer separation?

Xestodecalactone C (and its diastereomer B) share a 10-membered macrolide core with an additional stereocenter at C-8. To resolve synthesis challenges:

  • Employ asymmetric total synthesis to control stereochemistry, as demonstrated in revisions of absolute configurations via carbohydrate-based routes .
  • Optimize chromatographic conditions (e.g., chiral columns) for diastereomer separation, given minor structural differences .

Q. Q4. How should researchers resolve contradictions in reported bioactivity data for Xestodecalactone C?

Discrepancies in bioactivity (e.g., antifungal vs. antiviral claims) may arise from:

  • Source variability : Fungal strains from different environments may produce structurally distinct analogs.
  • Assay design : Standardize in vitro protocols (e.g., MIC assays for Candida albicans vs. molecular docking for SARS-CoV-2 NSP3 inhibition ).
    Validation steps : Replicate studies using authenticated reference compounds and include positive controls (e.g., Ritonavir for antiviral assays) .

Q. Q5. What strategies are effective for mechanistic studies of Xestodecalactone C’s bioactivity?

For mechanistic clarity:

  • Use in silico docking (e.g., AutoDock Vina) to predict binding interactions with targets like NSP3 .
  • Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map cellular pathways affected by Xestodecalactone C in model organisms .
  • Validate findings with gene knockout models (e.g., CRISPR-Cas9 in C. albicans) to confirm target engagement .

Q. Q6. How can researchers address uncertainties in the ecological roles of Xestodecalactone C?

Hypothesize ecological functions (e.g., antifungal defense in sponge-fungal symbiosis) using:

  • Co-culture experiments : Test Xestodecalactone C’s activity against competing microbes in simulated marine environments.
  • Metagenomic profiling : Correlate compound production with microbial community shifts in host sponges .

Methodological and Data Analysis Questions

Q. Q7. What statistical approaches are suitable for analyzing dose-response relationships in Xestodecalactone C bioassays?

  • Apply nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism) to calculate EC₅₀ values.
  • Account for variability in biological replicates using mixed-effects models .
  • For synergy studies (e.g., with Ritonavir), use the Chou-Talalay method to quantify combination indices .

Q. Q8. How should researchers document synthetic procedures for reproducibility?

  • Follow Beilstein Journal guidelines : Include detailed experimental sections (solvents, catalysts, reaction times) in the main text for ≤5 compounds; archive additional procedures in supplementary data .
  • Report enantiomeric excess (via HPLC) and spectral data (¹H/¹³C NMR) for all intermediates .

Contradiction and Validation Frameworks

Q. Q9. How to validate the absolute configuration of Xestodecalactone C if synthetic and natural samples disagree?

  • Perform X-ray crystallography on single crystals of synthetic and natural isolates.
  • Compare specific rotation and CD spectra with literature values. Revisions in configuration (e.g., via total synthesis ) highlight the need for multi-method validation .

Q10. What criteria define a rigorous research question for Xestodecalactone C studies?

Align questions with FINER criteria :

  • Feasible : Ensure access to fungal strains or synthetic analogs.
  • Novel : Address gaps (e.g., ecological roles, unexplored targets like viral proteases).
  • Ethical : Follow biosafety protocols for pathogen-related assays .
  • Relevant : Link findings to broader goals (e.g., antifungal drug discovery) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xestodecalactone C
Reactant of Route 2
Xestodecalactone C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.